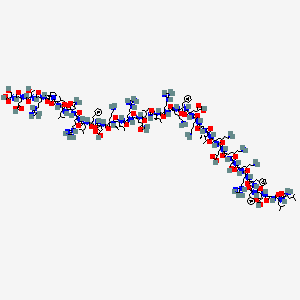
309247-84-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 309247-84-5 is known as Crustacean Cardioactive Peptide. It is a highly conserved, amidated cyclic nonapeptide with the primary structure ProPheCysAsnAlaPheTyrGlyCys-NH2 and a disulfide bridge between cysteine residues at positions 3 and 9. This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .
Méthodes De Préparation
Crustacean Cardioactive Peptide can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
Crustacean Cardioactive Peptide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, which is crucial for maintaining the peptide’s cyclic structure.
Reduction: The disulfide bridge can be reduced to yield linear peptides with free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of the peptide .
Applications De Recherche Scientifique
Crustacean Cardioactive Peptide has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: It serves as a tool to investigate the role of neuropeptides in regulating physiological processes in crustaceans and insects.
Medicine: Research on this peptide helps in understanding the mechanisms of neuropeptide signaling and its potential therapeutic applications.
Industry: It is used in the development of bioactive peptides for various industrial applications, including pharmaceuticals and biotechnology
Mécanisme D'action
Crustacean Cardioactive Peptide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide acts as a cardioaccelerator by increasing the heart rate in crustaceans and insects. It also functions as a neuropeptide transmitter, modulating neuronal activity and influencing various physiological processes. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Crustacean Cardioactive Peptide is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include other neuropeptides found in arthropods, such as:
FMRFamide: A neuropeptide with the sequence Phe-Met-Arg-Phe-NH2, which also acts as a cardioaccelerator and neuromodulator.
Proctolin: A pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, involved in modulating muscle contractions and neuronal activity.
Compared to these peptides, Crustacean Cardioactive Peptide has a distinct structure and specific biological functions, making it a valuable tool for research in neurobiology and physiology .
Propriétés
Numéro CAS |
309247-84-5 |
|---|---|
Formule moléculaire |
C₄₂H₅₈N₁₀O₁₂S₂ |
Poids moléculaire |
959.10 |
Séquence |
One Letter Code: PFCNAFTGC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)



